molecular formula C16H25N B1213017 Muscopyridine CAS No. 501-08-6

Muscopyridine

Cat. No.: B1213017
CAS No.: 501-08-6
M. Wt: 231.38 g/mol
InChI Key: IMNKABOILQOFDL-CQSZACIVSA-N
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Description

Muscopyridine is a macrocyclic compound that belongs to the family of metapyridinophanes. It was originally isolated from crude musk, which is known for its strong animalic scent. This compound is a key component in distinguishing natural musk from artificial musk samples due to its unique olfactory properties .

Safety and Hazards

The safety data sheet for Muscopyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Future Directions

In future research, more in vivo experiments and clinical studies are encouraged to fully explain the pharmacological effects and toxicity of musk, and more comprehensive methods are needed to evaluate and control the quality of musk .

Preparation Methods

Synthetic Routes and Reaction Conditions: Muscopyridine can be synthesized through various methods. One notable method involves the cross-coupling reaction. In this process, a solution of di-Grignard reagent in tetrahydrofuran is slowly added to a mixture of dichloropyridine in tetrahydrofuran containing a catalytic amount of nickel (II) chloride complexed with 1,3-bis(diphenylphosphino)propane. The reaction mixture is stirred at 35-40 degrees Celsius for up to 20 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned cross-coupling method. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Muscopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of muscopyridine involves its interaction with olfactory receptors, which are responsible for the perception of its characteristic scent. The molecular targets include specific receptors in the olfactory system that bind to this compound, triggering a signal transduction pathway that results in the perception of its animalic odor .

Comparison with Similar Compounds

Muscopyridine is often compared with other macrocyclic compounds such as muscone and civetone. These compounds share similar structural features and olfactory properties but differ in their specific chemical structures and sources:

This compound is unique due to its pyridine ring, which distinguishes it from muscone and civetone, both of which lack this feature .

Properties

IUPAC Name

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKABOILQOFDL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCC2=NC(=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964514
Record name 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-08-6
Record name Muscopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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